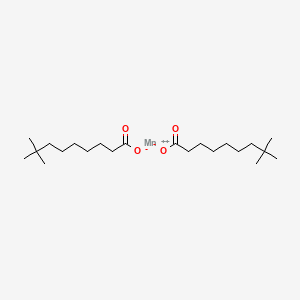
Manganese(2+) neoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(2+) neoundecanoate is an organometallic compound where manganese is coordinated with neoundecanoate ligands. This compound is of interest due to its potential applications in various fields, including catalysis, material science, and biochemistry. The manganese ion in this compound is in the +2 oxidation state, which is common for manganese in many of its compounds.
准备方法
Synthetic Routes and Reaction Conditions: Manganese(2+) neoundecanoate can be synthesized through the reaction of manganese(II) acetate with neoundecanoic acid. The reaction typically involves dissolving manganese(II) acetate in a suitable solvent, such as ethanol, and then adding neoundecanoic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where manganese(II) acetate and neoundecanoic acid are mixed in large quantities. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation or crystallization to obtain the desired compound.
化学反应分析
Types of Reactions: Manganese(2+) neoundecanoate can undergo various types of chemical reactions, including:
Oxidation: The manganese(II) ion can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under suitable conditions.
Reduction: The compound can be reduced back to manganese(0) or manganese(I) using strong reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Higher oxidation state manganese compounds, such as manganese(III) oxide or manganese(IV) oxide.
Reduction: Lower oxidation state manganese compounds or elemental manganese.
Substitution: New organometallic compounds with different ligands.
科学研究应用
Manganese(2+) neoundecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a source of manganese in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as nanomaterials and polymers, due to its unique chemical properties.
作用机制
The mechanism by which manganese(2+) neoundecanoate exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in catalytic applications, where the compound can act as an electron donor or acceptor. In biological systems, this compound can mimic the activity of manganese-containing enzymes, participating in various metabolic pathways.
相似化合物的比较
Manganese(II) acetate: Another manganese(II) compound with acetate ligands.
Manganese(II) chloride: A simple manganese(II) salt with chloride ligands.
Manganese(II) sulfate: A manganese(II) salt with sulfate ligands.
Uniqueness: Manganese(2+) neoundecanoate is unique due to the presence of neoundecanoate ligands, which impart specific chemical properties to the compound. These ligands can influence the solubility, stability, and reactivity of the compound, making it suitable for specialized applications in catalysis and material science. The neoundecanoate ligands also provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall reactivity.
属性
CAS 编号 |
93918-15-1 |
|---|---|
分子式 |
C22H42MnO4 |
分子量 |
425.5 g/mol |
IUPAC 名称 |
8,8-dimethylnonanoate;manganese(2+) |
InChI |
InChI=1S/2C11H22O2.Mn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
YYMFMPUXXGUJSA-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


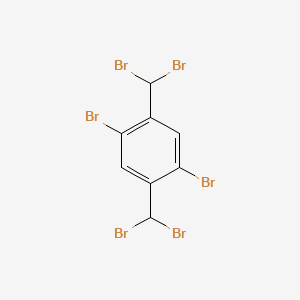

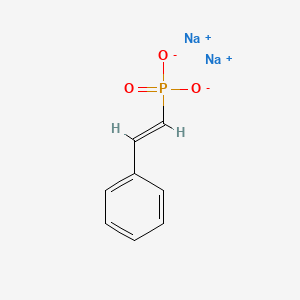

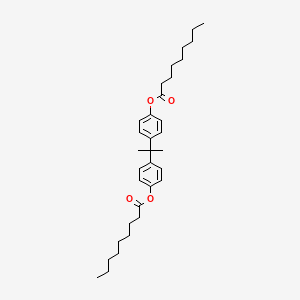
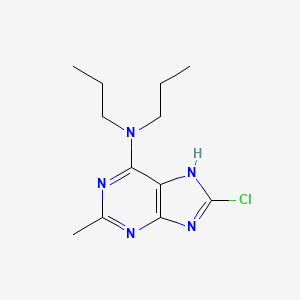
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
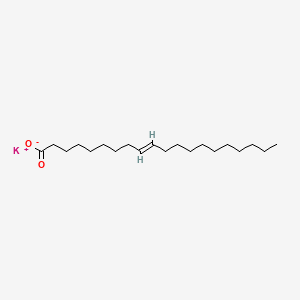
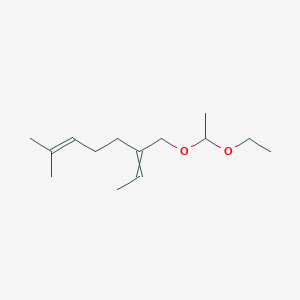
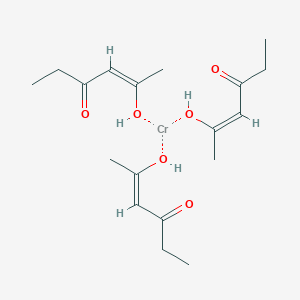

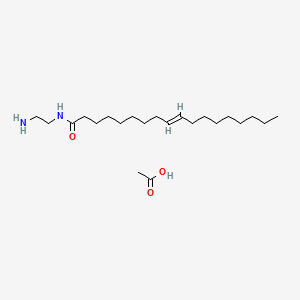
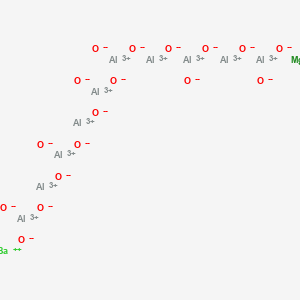
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
